(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol
Overview
Description
(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a methanol group attached to a benzodioxole ring substituted with two methoxy groups at positions 4 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol typically involves the reaction of catechol with methanol in the presence of a suitable catalyst. One common method is the use of concentrated aqueous alkaline solution in the presence of tetraalkylammonium or phosphonium salts, sometimes with the addition of alkyl iodides . This reaction leads to the formation of the benzodioxole ring, which is then further functionalized to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)aldehyde or (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)carboxylic acid.
Reduction: Formation of (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethanol or (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ether.
Substitution: Formation of various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
- 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-bromobutan-1-one
- (4,7-Dimethoxy-1,3-benzodioxol-5-yl)methanol
Uniqueness
(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4,7-dimethoxy-1,3-benzodioxol-5-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-12-7-3-6(4-11)8(13-2)10-9(7)14-5-15-10/h3,11H,4-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSWEPWEUPHLBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CO)OC)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649895 | |
Record name | (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778-54-1 | |
Record name | NSC752392 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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